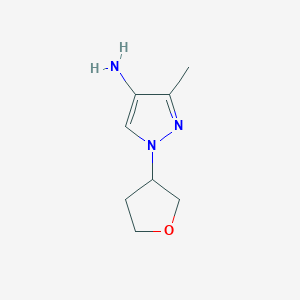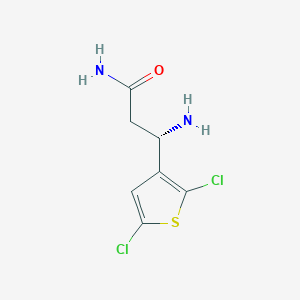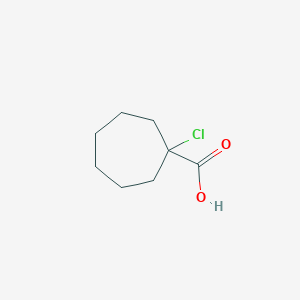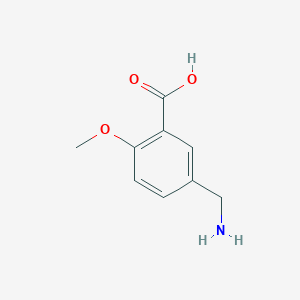
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine is an organic compound that features both an alkyne and an alkene functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine typically involves the reaction of pent-4-en-1-ylamine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography would be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkene and alkyne groups can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Halogenated compounds and bases like sodium hydride are commonly used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine involves its interaction with various molecular targets. The alkyne group can form covalent bonds with biological molecules, leading to modifications in their structure and function. This can affect pathways involved in cell signaling, enzyme activity, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-Tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine is unique due to its dual functionality, featuring both an alkyne and an alkene group. This allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one type of functional group. Its structure also provides opportunities for the development of novel compounds with diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H15N |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylpent-4-en-1-amine |
InChI |
InChI=1S/C9H15N/c1-4-6-7-9-10(3)8-5-2/h2,4H,1,6-9H2,3H3 |
InChI-Schlüssel |
VAEAIBBGXIWHEK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC=C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13302150.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid](/img/structure/B13302151.png)
![3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13302161.png)
![1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13302164.png)
![3-[(2-Bromocyclooctyl)oxy]oxetane](/img/structure/B13302171.png)

amine](/img/structure/B13302186.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)



![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)

